molecular formula C9H12N2O4S B1244495 6-Formamidopenicillanic acid CAS No. 64527-04-4

6-Formamidopenicillanic acid

Cat. No.: B1244495
CAS No.: 64527-04-4
M. Wt: 244.27 g/mol
InChI Key: MDQGTDMBVJCTBN-JCGDXUMPSA-N
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Description

6-Formamidopenicillanic acid is a chemically modified penicillanic acid compound that serves as a specialized intermediate in organic synthesis and antibiotic research. As a derivative of 6-aminopenicillanic acid (6-APA)—the fundamental nucleus of all penicillin antibiotics—this compound provides researchers with a versatile building block for the development and study of novel β-lactam structures . The formamido group at the 6-position offers a reactive handle for further chemical transformations, making it valuable for exploring structure-activity relationships and synthesizing new potential antibacterial agents. Researchers utilize this compound in studies aimed at overcoming bacterial resistance mechanisms, such as β-lactamase degradation, and in the design of targeted inhibitors. It is strictly for use in laboratory research settings. Specific data on its mechanism of action, potency, and spectral properties should be confirmed from experimental literature. Precautions: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2)5(8(14)15)11-6(13)4(10-3-12)7(11)16-9/h3-5,7H,1-2H3,(H,10,12)(H,14,15)/t4-,5+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQGTDMBVJCTBN-JCGDXUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429524
Record name CHEBI:59004
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Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-04-4
Record name (2S,5R,6R)-6-(Formylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Formamidopenicillanic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHEBI:59004
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Record name 6-FORMAMIDOPENICILLANIC ACID
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Synthetic Pathways and Derivatization Methodologies Involving 6 Formamidopenicillanic Acid

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic strategies offer a powerful approach for the synthesis of complex molecules like 6-formamidopenicillanic acid, combining the selectivity of enzymes with the versatility of chemical reactions. These methods are particularly valuable in the context of β-lactam antibiotic production, where precise control over stereochemistry and functional group manipulation is paramount.

Enzymatic Acylation and Deacylation Mechanisms for Penicillanic Acids

The core of enzymatic involvement in penicillanic acid chemistry revolves around acylation and deacylation reactions, primarily catalyzed by penicillin acylases. nih.govrug.nl These enzymes operate through a nucleophilic mechanism involving a key serine residue in the active site. researchgate.net The process begins with the formation of an acyl-enzyme intermediate. nih.govrug.nl In this step, the hydroxyl group of the active site serine attacks the carbonyl carbon of the substrate's amide or ester bond, leading to the release of the leaving group and the formation of a covalent bond between the acyl group and the enzyme. researchgate.net

Deacylation, the subsequent step, can proceed via two main pathways. The acyl-enzyme intermediate can be attacked by a water molecule, resulting in hydrolysis and the release of the free acid and regenerated enzyme. researchgate.net Alternatively, in the presence of a suitable nucleophile, such as the amino group of 6-aminopenicillanic acid (6-APA), the acyl group can be transferred to this nucleophile, leading to the synthesis of a new β-lactam antibiotic. rug.nl The efficiency of this transacylation is a critical factor in the enzymatic synthesis of semisynthetic penicillins. rug.nl

Role of Penicillin Acylases in the Formation and Transformation of Penicillanic Acid Derivatives

Penicillin acylases (PAs), also known as penicillin amidases, are pivotal enzymes in the pharmaceutical industry, primarily for the production of 6-aminopenicillanic acid (6-APA), the fundamental precursor for a vast array of semisynthetic penicillins. researchgate.netnih.govnih.gov These enzymes, belonging to the N-terminal nucleophile hydrolase superfamily, catalyze the selective hydrolysis of the acyl side chain from natural penicillins like penicillin G and penicillin V, leaving the structurally sensitive β-lactam ring intact. researchgate.netnih.gov

The utility of penicillin acylases extends beyond hydrolysis. They are also employed in the reverse reaction, catalyzing the acylation of 6-APA with various acyl donors to synthesize new penicillin derivatives. researchgate.netresearchgate.netgoogle.com This synthetic capability is crucial for creating antibiotics with improved properties, such as enhanced acid stability, broader antimicrobial spectrum, or resistance to bacterial β-lactamases. researchgate.net The broad substrate specificity and high regio- and stereoselectivity of these enzymes make them valuable biocatalysts for producing chiral compounds and for protecting amino and hydroxyl groups in organic synthesis. nih.gov

Different types of penicillin acylases exist, with penicillin G acylase (PGA) from Escherichia coli being the most extensively studied and utilized. nih.govresearchgate.net Penicillin V acylases (PVAs) offer advantages such as better stability and higher conversion rates in certain applications. researchgate.netnih.gov

Biotransformation Processes Utilizing Microorganisms for Penicillanic Acid Modification

The modification of penicillanic acids can be achieved through biotransformation processes that utilize whole microorganisms. This approach leverages the natural metabolic pathways of bacteria, yeasts, and fungi to carry out specific chemical conversions. nih.gov A primary industrial application of this technology is the production of 6-APA from penicillin G or V. nih.govebi.ac.uk

In these processes, microorganisms such as Escherichia coli that express high levels of penicillin acylase are employed. nih.govebi.ac.uk To enhance the efficiency of the biotransformation, the microbial cells are often immobilized. researchgate.netnih.gov Immobilization can be achieved by encapsulating the cells in matrices like calcium alginate beads, which can then be cross-linked to improve stability. researchgate.netnih.gov This technique allows for the reuse of the biocatalyst over multiple reaction cycles, making the process more cost-effective. nih.gov

To overcome the permeability barrier of the cell membrane and improve substrate access to the intracellular enzyme, permeabilization treatments, for instance with detergents, are often applied. researchgate.netnih.gov Optimization of reaction conditions such as pH and temperature is crucial for achieving high conversion rates. For example, the conversion of penicillin V to 6-APA using immobilized E. coli cells expressing a penicillin V acylase has been shown to reach full conversion within an hour at pH 5.0 and 35°C. nih.gov

Chemical Synthesis Approaches

While enzymatic methods are highly valued for their selectivity, chemical synthesis remains a cornerstone for creating novel and diverse penicillanic acid derivatives. These approaches offer flexibility in introducing a wide range of functional groups and structural modifications that may not be accessible through biocatalysis.

Directed Synthesis of this compound and Analogues

The directed synthesis of this compound and its analogues involves the strategic chemical modification of the 6-aminopenicillanic acid (6-APA) core. mdpi.com A common method for achieving this is through the acylation of the 6-amino group. mdpi.com This can be accomplished by reacting 6-APA with an activated form of formic acid or a suitable formylating agent.

The synthesis of various penicillin analogues often starts from 6-APA, which serves as a versatile starting material. nih.govresearchgate.net Researchers have explored the introduction of a wide variety of side chains at the C-6 position to create new semisynthetic penicillins with modified biological activities. researchgate.net These synthetic efforts have led to the creation of penicillins with diverse functionalities, including those with modified carboxyl groups at the C-3 position. nih.gov The synthesis of analogues often involves multi-step sequences to build up the desired molecular complexity. For instance, the synthesis of novel β-lactam compounds can involve the coupling of a modified azetidinone moiety to the amino group of 6-APA. mdpi.com

Acylation Reactions for Introducing Formamido Groups to Penicillanic Acid Core

The introduction of a formamido group onto the penicillanic acid core is a specific type of acylation reaction. nih.gov Acylation, in a broader chemical context, involves the addition of an acyl group to a compound. In the case of this compound, this involves the formylation of the 6-amino group of 6-APA.

The general principle of acylation in penicillin synthesis involves the reaction of 6-APA with an acylating agent, such as an acid chloride or a mixed anhydride, under controlled conditions. mdpi.com For the introduction of a formamido group, a suitable formylating reagent would be employed. The reaction is typically carried out in an appropriate solvent system, and the conditions are optimized to ensure high yield and purity of the desired product. The reactivity of the amino group on the β-lactam ring necessitates careful control of the reaction conditions to avoid unwanted side reactions or degradation of the sensitive β-lactam nucleus.

Derivatization Strategies for Structural Modification of the Penicillanic Acid Nucleus

The modification of the 6-aminopenicillanic acid (6-APA) nucleus is a cornerstone of semi-synthetic penicillin development, allowing for the creation of derivatives with altered properties. wikipedia.orgnih.gov While many modifications focus on the 6-amino group, derivatization of other parts of the penicillanic acid structure, including the carboxyl group, has also been explored. google.com However, modifications at the carboxyl group often lead to a decrease in antibacterial activity. google.com

A key strategy involves the acylation of the 6-amino group of 6-APA with various side chains to produce a vast array of semi-synthetic penicillins. wikipedia.orgresearchgate.net This fundamental approach has led to the development of antibiotics with improved stability, broader spectrum of activity, and resistance to β-lactamases. For instance, the development of penicillins derived from 3- and 5-phenylisoxazole-4-carboxylic acids illustrates this strategy. rsc.org

More complex derivatization strategies aim to introduce novel functionalities. For example, new penicillin hydroxamic acids and N-methoxypenicillin amides have been synthesized through esterification, amidation, and hydroxyamidation reactions of semi-synthetic phenoxyalkanepenicillins. nih.gov The synthesis of corresponding penicillin-hydroxamic acids was found to be a complex reaction, with the reaction course dependent on the structure of the hydroxylamine (B1172632) used. nih.gov

Novel Synthetic Methodologies

Laccase-Catalyzed Derivatization Techniques Applied to Penicillanic Acids

Laccase-mediated reactions represent an environmentally friendly and specific approach for the derivatization of β-lactam antibiotics. nih.govrsc.org These enzymes catalyze the oxidative coupling of various molecules, including the core structures of penicillins, with other compounds. nih.govnih.gov This methodology operates under mild conditions, such as aqueous solvent systems, normal pressure, and room temperature, making it a sustainable alternative to traditional chemical synthesis. nih.gov

A notable application is the laccase-catalyzed coupling of 6-aminopenicillanic acid (6-APA) with 2,5-dihydroxybenzoic acid derivatives. nih.govnih.govresearchgate.net In a study, laccase from Trametes spec. was used to mediate the oxidative coupling of 6-APA with 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide and 2,5-dihydroxybenzoic acid methyl ester. nih.govd-nb.info This reaction resulted in the formation of heteromolecular hybrid dimers through nuclear amination of the p-hydroquinones with the primary amine of 6-APA. nih.govnih.govresearchgate.net The resulting products demonstrated weak to moderate antibacterial activity against Staphylococcus species, including some multidrug-resistant strains, whereas the initial reactants were inactive. nih.govnih.govresearchgate.net

The specificity of laccase allows for the amination and thiolation of para- and ortho-dihydroxylated aromatic compounds. nih.gov Research has shown that para-dihydroxylated laccase substrates are often preferred reaction partners in these syntheses compared to ortho-substituted compounds. nih.gov Laccase can also catalyze the dimerization of penicillin derivatives, such as the formation of homomolecular dimers from esters of penicillin X. mdpi.com

Table 1: Laccase-Catalyzed Derivatization of 6-Aminopenicillanic Acid

Reactant 1 (Penicillanic Acid Derivative)Reactant 2 (Coupling Partner)EnzymeProduct TypeReference
6-Aminopenicillanic acid2,5-dihydroxy-N-(2-hydroxyethyl)benzamideLaccase C (Trametes spec.)Heteromolecular hybrid dimer nih.govd-nb.info
6-Aminopenicillanic acid2,5-dihydroxybenzoic acid methyl esterLaccase C (Trametes spec.)Heteromolecular hybrid dimer nih.govd-nb.info

Exploration of Alternative Catalytic Systems for β-Lactam Modification

The development of novel catalytic systems is crucial for advancing the synthesis and modification of β-lactam structures. Transition metal-catalyzed reactions, for instance, offer robust and versatile methods for β-lactam synthesis. rsc.org The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a prominent example and can be promoted by transition metals. rsc.orgnih.gov

Recent breakthroughs include the use of nickel catalysts for the asymmetric synthesis of β-lactams. sciencedaily.com This approach utilizes earth-abundant nickel and hydrocarbon sources to create valuable β-lactam products. sciencedaily.com Specifically, nickel-hydride catalysis with alkenyl dioxazolone derivatives leads to the selective formation of the four-membered lactam ring. sciencedaily.com This system achieves high regioselectivity for the β-lactam scaffold. sciencedaily.com

Photochemical methods are also emerging as a powerful tool. Visible-light photoredox catalysis provides an innovative pathway for β-lactam synthesis by generating reactive intermediates under mild conditions. wiley.com This can involve the photocatalytic version of the Staudinger reaction, where a photocatalyst absorbs visible light to promote the cyclization. wiley.com

Furthermore, the use of heterogeneous nanocatalysts is being explored. For example, 6-aminopenicillanic acid has been grafted onto superparamagnetic γ-Fe2O3@SiO2 nanocomposites. rsc.org Quantum mechanical calculations have shown that this system can act as an acid-base bifunctional catalyst. rsc.org Another innovative approach involves using Cu2+ ions anchored on a covalent organic framework as a photothermal-driven Lewis catalyst to hydrolyze the β-lactam ring in antibiotics, which could be relevant for degradation rather than synthesis. pnas.org

Degradation Kinetics and Mechanistic Studies of 6 Formamidopenicillanic Acid

Hydrolytic Degradation Pathways of 6-Formamidopenicillanic Acid

The hydrolysis of this compound has been investigated as a key degradation product of mecillinam (B1665348). nih.gov Studies conducted in aqueous solutions reveal a complex degradation pattern that is significantly influenced by pH. nih.gov

The degradation of penicillanic acid derivatives, including this compound, is highly dependent on the pH of the solution. Research on the related compound, 6-aminopenicillanic acid (6-APA), shows that its degradation follows pseudo first-order kinetics. researchgate.net The stability of these molecules can vary significantly across the pH spectrum. For instance, the degradation of mecillinam, which leads to the formation of this compound, becomes more complex as the pH increases. nih.gov While specific rate constants for this compound are not extensively detailed in the provided search results, the general behavior of penicillins suggests that both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring. For similar β-lactam structures, maximum stability is often observed in the slightly acidic to neutral pH range. researchgate.netresearchgate.net

Table 1: pH-Dependent Degradation Characteristics of Related Penicillanic Acid Derivatives

pH Range General Degradation Behavior Observed Kinetics
Acidic (pH < 3) Accelerated hydrolysis of the β-lactam ring. researchgate.net Pseudo first-order researchgate.net
Neutral (approx. pH 5-8) Region of greatest stability. researchgate.netresearchgate.net Slower degradation rates.

This table is a generalized representation based on the behavior of related penicillanic acid compounds.

The identification of degradation products of penicillins is crucial for understanding their breakdown mechanisms. In studies of mecillinam, which degrades into this compound, Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy were employed to identify and quantify the various degradation products. nih.govresearchgate.net These spectroscopic methods allow for the structural elucidation of intermediates and final degradation compounds formed during hydrolysis. For penicillins in general, the primary degradation pathway involves the opening of the β-lactam ring to form the corresponding penicilloic acid. researchgate.net

pH-Dependent Degradation Profiles and Reaction Order Analysis

Epimerization Processes in Penicillanic Acid Degradation

Epimerization, the change in the configuration of one chiral center in a molecule with multiple chiral centers, is a significant process in the degradation of some penicillanic acid derivatives.

A key finding in the study of (6R)-6-formamidopenicillanic acid is its ability to undergo reversible epimerization at the C-6 position in basic solutions. nih.gov This means that the (6R)-isomer can convert into its (6S)-diastereomer and vice versa under these conditions. This process adds another layer of complexity to the degradation profile in alkaline environments. nih.gov The epimerization can occur in both the parent drug, such as mecillinam, and its degradation product, this compound. nih.gov

Reversible 6-Epimerization of (6R)-6-Formamidopenicillanic Acid in Basic Solutions

Influences of Environmental Factors on Molecular Stability

Beyond pH, other environmental factors can influence the stability of this compound and related compounds.

Temperature: As with most chemical reactions, temperature has a significant impact on the rate of degradation. Studies on 6-aminopenicillanic acid have utilized an Arrhenius-type kinetic model to predict degradation rates at various temperatures. nih.gov Increased temperatures generally lead to faster degradation. researchgate.net

Buffer Composition: The components of the buffer solution can also affect stability. For instance, certain buffer salts may catalyze degradation.

Impurities: The presence of impurities from the manufacturing process can also influence the degradation kinetics of penicillanic acid derivatives. nih.gov

Table 2: Summary of Compound Names

Compound Name
This compound
(6R)-6-Formamidopenicillanic acid
Mecillinam
6-Aminopenicillanic acid (6-APA)
Penicilloic acid

Temperature-Dependent Degradation Kinetics

Specific temperature-dependent degradation kinetic data for this compound is not detailed in the available research. However, for the closely related compound 6-aminopenicillanic acid (6-APA), degradation is known to follow pseudo-first-order kinetics within a temperature range of 35–90°C. researchgate.net The degradation rate is influenced by temperature, and an Arrhenius-type kinetic model has been established to predict the degradation rates of 6-APA, which is crucial for optimizing manufacturing conditions. nih.gov For cloxacillin (B1194729), another penicillin derivative, the apparent activation energy of degradation in an aqueous solution was determined to be 80.34 ± 5.88 kJ mol–1, illustrating the significant impact of temperature on the stability of the penicillin structure. researchgate.net It is reasonable to infer that the degradation of this compound would also be significantly accelerated at higher temperatures.

Impact of Impurities and Solvent Systems on Degradation Rates

The solvent system and the presence of impurities have a marked effect on the degradation rates of penicillin derivatives. For instance, the degradation of cloxacillin sodium in methanol (B129727) follows zero-order kinetics. researchgate.net The addition of water to this system decreases the rate constant, whereas the introduction of butyl acetate (B1210297) accelerates degradation and shifts the kinetics to a first-order reaction. researchgate.net This highlights the complex role of the solvent environment in the stability of the β-lactam ring.

Studies on 6-APA have been conducted in the presence of impurities to understand their impact on degradation as part of optimizing production processes. nih.gov The degradation of 6-APA is shown to be a major pathway, and kinetic models have been developed to account for these effects. ebi.ac.uk For mecillinam, a related penicillin, the degradation pattern becomes more complex as the pH increases, and it can undergo reversible 6-epimerization in basic solutions, a phenomenon also observed for this compound. researchgate.net

Computational and Quantum Mechanical Investigations of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the intricate mechanisms of chemical reactions, including the degradation and behavior of complex molecules like penicillanic acids.

Theoretical Modeling of Degradation Pathways

While specific theoretical models for the degradation pathways of this compound are not found, extensive research has been conducted on the parent penicillanic acid structure and its derivatives. Ab initio quantum mechanical/molecular mechanical (QM/MM) calculations have been used to describe the acylation mechanism of the class A TEM-1 β-lactamase with penicillanic acid as a substrate. wayne.edu These studies reveal the proton movements that control the formation of a tetrahedral intermediate, which then collapses to the acyl-enzyme. wayne.edu Such computational approaches have also been employed to study acidic sugar degradation pathways, identifying intermediates and side-reactions that would be difficult to observe experimentally. nih.gov It is plausible that similar computational models could elucidate the specific degradation pathways of this compound, likely involving hydrolysis of the β-lactam ring as a primary step.

Protonation and Deprotonation Behavior Analysis of Penicillanic Acid Sites

The protonation and deprotonation of the functional groups on the penicillanic acid core are fundamental to its chemical reactivity and biological activity. The analysis of these acid-base properties is crucial, though precise data specifically for this compound is not available. researchgate.net

For the parent 6-aminopenicillanic acid (6-APA), the molecule exists in different forms depending on the pH. The protonation of the amino group and deprotonation of the carboxylic acid group are key events. researchgate.net When the molecule is in its zwitterionic form, there is electron repulsion between the carboxylate and the nitrogen lone pair, which strengthens the amide bond in the β-lactam ring and reduces its reactivity. nih.gov Upon reaching its biological target, protonation of the carbonyl group can weaken the amide bond, leading to high reactivity. nih.gov

Computational studies combining molecular dynamics (MD) simulations and QM/MM minimizations have been used to investigate the protonation states of active site residues in penicillin-binding proteins when interacting with benzylpenicillin. nih.gov These studies help to determine the most likely protonation states of key amino acids and the antibiotic itself, which govern the binding and reaction mechanism. nih.gov Similar analyses for this compound would be necessary to fully understand its reactivity and interaction with biological targets.

Structural Elucidation and Characterization Techniques in Penicillanic Acid Research

Advanced Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic methods provide detailed information about the atomic and molecular structure of 6-formamidopenicillanic acid by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and proton framework of this compound. High-field NMR studies in deuterium (B1214612) oxide (D₂O) are particularly informative. nih.gov

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons on the β-lactam ring and the formamido group will have characteristic chemical shifts. The acidic proton of the carboxylic acid group is highly deshielded and typically appears far downfield, around 10–12 ppm, which is a distinctive feature for carboxylic acids. libretexts.org Protons on the carbon adjacent to the carboxylic acid are found in the 2-3 ppm range. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm region. libretexts.org This is slightly less deshielded than the carbonyl carbons of aldehydes or ketones. libretexts.org

A study on 6-aminopenicillanic acid (6-APA) provides reference points for the core penicillanic acid structure. nih.gov The conversion of 6-APA to other derivatives can be readily monitored by observing changes in the NMR spectra. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Aminopenicillanic Acid (a related compound)

AtomChemical Shift (ppm)Multiplicity
H-24.2d
H-55.4d
H-65.5d
CH₃ (a)1.5s
CH₃ (b)1.6s

Data sourced from predicted spectra and may vary based on experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

O–H stretch from the carboxylic acid group, appearing as a broad band between 3300-2500 cm⁻¹. libretexts.org

C=O stretch from the β-lactam ring, typically observed around 1780 cm⁻¹. google.com

C=O stretch from the carboxylic acid, found between 1760-1690 cm⁻¹. libretexts.org

N–H stretch from the formamido group. Primary amines show two bands, while secondary amines show one, in the 3300-3500 cm⁻¹ range. libretexts.org

C–N stretch and C–O stretch appear in the fingerprint region (1320-1050 cm⁻¹). libretexts.orgrockymountainlabs.com

Quantum mechanical calculations and experimental FT-IR studies on the related 6-aminopenicillanic acid have provided detailed interpretations of its vibrational spectra, which serve as a valuable comparison for this compound. nih.govresearchgate.net The presence of the formyl group in this compound would introduce additional characteristic bands, particularly related to the amide C=O and N-H vibrations.

Table 2: General FT-IR Absorption Ranges for Key Functional Groups

Functional GroupBondAbsorption Range (cm⁻¹)
Carboxylic AcidO–H stretch3300 - 2500 (broad) libretexts.org
AmideN–H stretch3300 - 3500 libretexts.org
β-LactamC=O stretch~1780 google.com
Carboxylic AcidC=O stretch1760 - 1690 libretexts.org
Ester (for comparison)C=O stretch1735 libretexts.org
AlkaneC–H stretch2960 - 2850 libretexts.org
Carboxylic AcidC–O stretch1320 - 1210 libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. scienceready.com.au When the molecule is ionized, it breaks apart into smaller, charged fragments. scienceready.com.au

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the fragmentation pathways can be meticulously studied. nih.gov For penicillanic acid derivatives, common fragmentation patterns involve the cleavage of the β-lactam ring and the loss of the side chain. nih.gov For carboxylic acids, prominent fragments often result from the loss of OH (17 Da) and COOH (45 Da). libretexts.org

The fragmentation of related penicillin compounds, such as ampicillin (B1664943), has been studied in detail, showing characteristic losses of the thiazolidine (B150603) ring and the side chain. nih.gov These studies provide a framework for interpreting the mass spectrum of this compound, where the unique formamido side chain would lead to a specific fragmentation pattern, allowing for its unambiguous identification.

Table 3: Common Fragment Losses in Mass Spectrometry of Carboxylic Acids

Lost FragmentMass (Da)
OH17 libretexts.org
H₂O18 nih.gov
COOH45 libretexts.org

Chromatographic Separation Techniques for Purity and Identity

Chromatographic techniques are essential for separating this compound from related substances and degradation products, thereby assessing its purity and confirming its identity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and quantification of penicillins and their derivatives. nih.govchromatographyonline.com The technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. scispace.com

For the analysis of penicillin-related compounds, reversed-phase HPLC is common, often using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. scispace.com Detection is typically achieved using a UV detector. sielc.com The retention time of this compound under specific HPLC conditions is a key identifier.

HPLC methods have been developed for the determination of 6-aminopenicillanic acid in various matrices, and these can be adapted for this compound. researchgate.netavantorsciences.comselleckchem.com The method's high resolution allows for the separation of closely related impurities and degradation products, making it suitable for quality control. nih.gov

Table 4: Example HPLC Parameters for Penicillin Analysis

ParameterCondition
ColumnC18 scispace.com
Mobile PhasePhosphate buffer/acetonitrile scispace.com
DetectionUV sielc.com
Flow RateIsocratic or Gradient

Thin-Layer Chromatography (TLC) for Degradation Product Separation

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for the qualitative analysis of penicillins and their degradation products. nih.gov It is particularly useful for monitoring the progress of reactions and identifying the presence of impurities. google.commdpi.com

In TLC, a stationary phase, such as silica (B1680970) gel on a plate, is used with a liquid mobile phase to separate the components of a mixture. savemyexams.com The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. savemyexams.com The position of a compound on the developed chromatogram is characterized by its retention factor (Rf value). sjomr.org.in

TLC has been employed to study the degradation of penicillins like mecillinam (B1665348), where this compound is a key degradation product. nih.gov Different solvent systems can be used to achieve optimal separation of the parent drug from its various degradation products. reachdevices.com Visualization of the separated spots can be achieved using methods like iodine vapor or ninhydrin (B49086) spray after alkaline hydrolysis. nih.govresearchgate.net

Table 5: Example TLC System for Penicillin Analysis

ParameterMaterial/Reagent
Stationary PhaseSilica gel GF254 nih.govresearchgate.net
Mobile PhaseVaries (e.g., butanol:acetic acid:water) reachdevices.com
VisualizationIodine vapor, Ninhydrin spray nih.govresearchgate.net

Chiroptical Characterization for Stereochemical Determination

Chiroptical methods are instrumental in assigning the absolute configuration and deducing the preferred conformations of penicillanic acid derivatives. The rigid, fused bicyclic system of the penam (B1241934) nucleus, with its multiple stereocenters, gives rise to distinct chiroptical properties that are exquisitely sensitive to its spatial arrangement.

Optical rotation is a fundamental chiroptical property that measures the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). The direction and magnitude of this rotation are characteristic of a molecule's stereochemistry. For penicillanic acid derivatives, the sign and value of the specific rotation are dictated by the absolute configuration of the chiral centers at C-2, C-5, and C-6 of the penam core.

While specific optical rotation data for this compound is not prominently available in publicly accessible literature, the optical rotation of its parent compound, (+)-6-aminopenicillanic acid (6-APA), is well-documented. sigmaaldrich.com The introduction of a formamido group at the C-6 position will undoubtedly influence the specific rotation, but the fundamental chirality of the core structure is expected to result in significant optical activity. The measurement of optical rotation serves as a critical quality control parameter in the synthesis and purification of these compounds, ensuring the correct enantiomer has been produced.

Table 1: Optical Rotation Data for a Key Penicillanic Acid Intermediate
Compound NameCAS NumberSpecific Rotation [α]DConditionsSource
(+)-6-Aminopenicillanic acid551-16-6+276.3°c = 1.2 in 0.1 M HCl, 22°C sigmaaldrich.com

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. biologic.net This differential absorption, known as the Cotton effect, occurs in the vicinity of the chromophore's electronic transitions and is highly sensitive to the molecule's three-dimensional structure. toku-e.com In the context of penicillanic acid research, CD spectroscopy provides detailed insights into the conformation of the fused β-lactam and thiazolidine rings. nih.gov

Furthermore, CD spectroscopy is sensitive to changes in the substitution pattern on the penam nucleus. The nature of the acylamino side chain at C-6, such as the formamido group in this compound, can influence the electronic environment of the β-lactam chromophore and thus modulate the CD spectrum. This sensitivity allows for the detailed conformational analysis of different penicillin derivatives and the study of how these structural variations might impact their interaction with biological targets. nih.gov While specific CD spectral data for this compound is not detailed in the surveyed literature, the expected data would follow the principles established for related β-lactam compounds.

Table 2: Illustrative CD Spectral Data for β-Lactam Chromophores
Chromophore TransitionApproximate Wavelength (λmax)Expected Sign of Cotton EffectStructural Information Gained
n → π* (β-Lactam)~220-240 nmPositive or NegativeConformation of the fused ring system, absolute configuration at C-5. nih.gov
π → π* (β-Lactam)~190-210 nmPositive or NegativeConfirmation of β-lactam integrity and conformation.

Methodological Advancements in Penicillanic Acid Research

Development of Analytical Methods for Detection and Quantification

The precise detection and quantification of penicillanic acid derivatives are crucial for monitoring synthesis reactions, identifying degradation products, and conducting kinetic studies. A variety of analytical methods have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of penicillin derivatives. It is widely used for the quantification of 6-aminopenicillanic acid (6-APA) and can be adapted for related compounds. nih.govscialert.net For instance, in the production of 6-APA, HPLC is used to quantify the final product's purity. nih.gov The development of immunochromatographic methods also offers a rapid screening alternative to traditional chromatographic techniques for some β-lactam antibiotics. researchgate.net

Spectrophotometric methods provide a simple and rapid means of quantification. A method using d-(+)-glucosamine as a reagent allows for the spectrophotometric determination of 6-APA in a range of 25 to 250 μg without prior separation from penicillins or their degradation products. nih.gov Another approach measures the liberated 6-APA at 415 nm in a UV-1800 spectrophotometer to determine Penicillin G acylase (PGA) activity. jmb.or.kr

For structural elucidation and identification of degradation products, Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. The degradation of mecillinam (B1665348), for example, was studied using TLC and NMR, which identified (6R)-6-formamidopenicillanic acid as a key degradation product. researchgate.net More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and high-resolution mass spectrometry (FT-ICR MS) are used for detailed product analysis in biotransformation reactions. d-nb.info

Table 1: Analytical Methods for Penicillanic Acid Derivatives

Method Application Analyte Example Key Features Citations
HPLC Quantification, Purity Analysis 6-Aminopenicillanic acid High precision and sensitivity for separating complex mixtures. nih.govscialert.net
Spectrophotometry Quantification 6-Aminopenicillanic acid Rapid, simple, suitable for routine analysis. nih.govjmb.or.kr
TLC & NMR Identification of Degradation Products (6R)-6-Formamidopenicillanic acid Structural elucidation and identification of compounds in a mixture. researchgate.net
LC/MS Product Characterization Heteromolecular hybrid dimers Provides molecular weight and structural information. d-nb.info
Immunochemical Methods Screening Penicillin group antibiotics Rapid detection in complex samples, group specificity. researchgate.net

Strategies for Optimizing Reaction Conditions in Penicillanic Acid Synthesis

The efficiency of synthesizing penicillanic acid derivatives, particularly the crucial intermediate 6-aminopenicillanic acid (6-APA), is highly dependent on reaction conditions. Research has focused on optimizing parameters such as pH, temperature, and substrate concentration, especially for enzymatic processes.

In the enzymatic hydrolysis of penicillin G or V to 6-APA, pH is a critical factor. For immobilized penicillin acylase from Streptomyces lavendulae, the optimal pH was found to be in the range of 9.5-10.5. nih.govresearchgate.net In another study using penicillin G acylase in an aqueous-methylisobutyl ketone system, the optimal initial pH was determined to be 8.0. tandfonline.com The isolation of 6-APA crystals also requires careful pH control, with precipitation occurring under acidic conditions (pH 4.2-4.3). scialert.net

Temperature significantly influences enzyme activity and stability. The optimal temperature for soluble penicillin acylase from S. lavendulae was 50°C, which increased to 60°C after immobilization. nih.govresearchgate.net For the hydrolysis of penicillin G, a reaction temperature of 35°C was found to be optimal in one system, while another process operated at 37°-39° C. tandfonline.comgoogle.com

Substrate concentration also plays a role in maximizing yield. In the production of 6-APA, an initial penicillin G concentration of 5.0% (w/v) was found to be optimal. tandfonline.com Another study achieved complete conversion of up to 4% (w/v) penicillin V within an hour. tandfonline.com Dynamic optimization of batch processes, considering temperature profiles and substrate addition strategies, is also being explored to enhance performance. researchgate.net The use of aqueous two-phase systems can also improve conversion by creating a favorable microenvironment for the reaction.

Table 2: Optimized Conditions for 6-APA Production

Enzyme/System Parameter Optimal Value Outcome Citations
Immobilized Penicillin Acylase (S. lavendulae) pH 9.5 - 10.5 Maximum enzyme activity nih.govresearchgate.net
Immobilized Penicillin Acylase (S. lavendulae) Temperature 60°C Enhanced thermostability vs. soluble form (50°C) nih.govresearchgate.net
Penicillin G Acylase (aqueous-MIBK system) pH 8.0 Improved conversion by 10% over aqueous system tandfonline.com
Penicillin G Acylase (aqueous-MIBK system) Temperature 35°C Best conversion rate tandfonline.com
Penicillin G Acylase (aqueous-MIBK system) Substrate Conc. 5.0% (w/v) Penicillin G Best conversion rate tandfonline.com
Immobilized E. coli cells (PVA) pH 5.0 Full conversion of Pen V to 6-APA tandfonline.com
Immobilized E. coli cells (PVA) Temperature 35°C Full conversion within 1 hour tandfonline.com

Immobilization Techniques for Enzymes in Penicillanic Acid Transformations

Immobilization of enzymes, particularly penicillin G acylase (PGA), is a cornerstone of industrial 6-APA production. This technique enhances enzyme stability, allows for reuse, and simplifies product separation, making the process more cost-effective and efficient. jmb.or.kr

A variety of support materials and methods are used for immobilization. Covalent binding is a common strategy. For example, penicillin acylase from Streptomyces lavendulae was covalently bound to Eupergit C, a synthetic polymer. nih.govresearchgate.net Penicillin G acylase has also been immobilized on iron oxide nanoparticles coated with polyethyleneimine, creating a magnetic biocatalyst that is easily separable. jmb.or.krbiotech-asia.org

Entrapment or encapsulation is another widely used technique. Whole cells of recombinant E. coli expressing penicillin V acylase have been encapsulated in calcium alginate beads and cross-linked with glutaraldehyde. tandfonline.com Similarly, E. coli cells have been encapsulated in Lentikats, a polyvinyl alcohol hydrogel, which demonstrated excellent operational stability for over 50 cycles. nih.gov Agarose has also been used as a support for immobilizing penicillin acylase in packed column reactors for continuous production. srce.hr

The choice of immobilization technique significantly impacts the enzyme's properties. Immobilization can shift the optimal pH and temperature for enzyme activity and often leads to enhanced thermal and operational stability. jmb.or.krnih.govtandfonline.com For instance, an immobilized PGA on magnetic nanocomposites showed maximum activity at 45°C and enhanced stability over a wider pH range compared to the free enzyme. jmb.or.kr An immobilized biocatalyst was shown to be recyclable for at least 30 consecutive batch reactions without loss of activity. researchgate.net

Table 3: Enzyme Immobilization Techniques for Penicillanic Acid Conversion

Enzyme Source Immobilization Method Support Material Key Advantages Citations
Streptomyces lavendulae Penicillin Acylase Covalent Binding Eupergit C Higher optimal temperature (60°C) nih.govresearchgate.net
E. coli Penicillin G Acylase Covalent Binding Magnetic Nanoparticles (Ni0.7Co0.3Fe2O4@SiO2-CHO) Enhanced pH and thermal stability; easy separation jmb.or.kr
Recombinant E. coli (Penicillin V Acylase) Whole Cell Encapsulation Calcium Alginate Beads Reusable for up to 10 cycles tandfonline.com
Recombinant E. coli (Penicillin V Acylase) Whole Cell Encapsulation Lentikats (PVA hydrogel) 90% conversion over 50 cycles; improved storage stability nih.gov
Penicillin Acylase Entrapment Agarose Block Polymer Suitable for continuous production in packed column reactors srce.hr

Application of Computational Chemistry in Predicting Reactivity and Stability

Computational chemistry has emerged as a powerful tool for investigating the fundamental properties of penicillanic acid derivatives at a molecular level. These methods provide insights into reactivity, stability, and enzyme-inhibitor interactions that are often difficult to obtain through experimental means alone.

Quantum mechanical (QM) calculations are used to study electronic structure and predict reaction mechanisms. Ab initio and continuum dielectric methods have been employed to map the free-energy profiles for the alkaline hydrolysis of penicillanic acid and clavulanic acid. nih.gov These studies revealed that the rate-limiting step is the formation of a tetrahedral intermediate and explained the higher reactivity of clavulanic acid based on electrostatic interactions and product stability. nih.gov QM methods have also been used to investigate the protonation and deprotonation behavior of 6-APA grafted onto nanocomposites, confirming its function as an acid-base bifunctional system. rsc.org

Molecular modeling and spectroscopy combined with computational analysis help to understand the structure-function relationship. By combining Fourier transform microwave techniques with quantum chemical theory, researchers have characterized the conformational landscape of 6-APA in the gas phase, identifying the biologically relevant axial and equatorial forms. nih.gov Such studies provide insight into how the molecule's conformation influences the reactivity of the β-lactam ring. nih.gov Computational studies are also instrumental in understanding the degradation kinetics and pathways of penicillanic acid derivatives like oxacillin (B1211168). learning-gate.comresearchgate.net Furthermore, these computational approaches are vital in the rational design of novel β-lactamase inhibitors, a key strategy to combat antibiotic resistance. uc.ptacs.org

Future Prospects and Emerging Research Areas

Exploration of Novel Biocatalysts for Specific Derivatization of Penicillanic Acids

The use of enzymes, or biocatalysts, in pharmaceutical production offers significant advantages over traditional chemical synthesis, including milder reaction conditions and higher selectivity. acs.orgnih.gov The search for novel biocatalysts is a key research frontier aimed at creating new derivatives of penicillanic acids with unique properties.

Recent advancements have focused on discovering and engineering enzymes with tailored functionalities. mdpi.com The development of carrier-free biocatalysts, where the enzyme protein itself forms the support, is one such innovation, leading to higher concentrations of the active enzyme. unlp.edu.ar Researchers are exploring diverse microbial sources to identify new enzymes, such as penicillin V acylases (PVAs), which show promise due to their stability and high conversion rates in producing 6-aminopenicillanic acid (6-APA), a foundational precursor for many semisynthetic penicillins. researchgate.net A study demonstrated a robust biocatalytic process using PVA from E. coli immobilized in hydrogels, achieving complete conversion of penicillin V to 6-APA over multiple cycles. researchgate.net

Enzymes like laccase are also being investigated for their potential in derivatizing penicillanic acids. nih.gov Laccase-mediated reactions, which use atmospheric oxygen, represent an environmentally friendly method for creating new antimicrobial compounds. nih.gov The goal of this research is not only to improve the efficacy of existing antibiotics but also to generate entirely new molecules by coupling different active substances, potentially leading to synergistic effects. nih.gov The application of genetic manipulation techniques is crucial in this field, allowing for the improvement and large-scale production of enzymes with desired selectivities and stabilities. unlp.edu.ar

Table 1: Examples of Biocatalysts in Penicillanic Acid Modification

Biocatalyst Application Advantage Reference
Penicillin V Acylase (PVA) Hydrolysis of Penicillin V to 6-APA High stability and conversion rates researchgate.net
Laccase Derivatization of antibiotics Environmentally friendly, uses oxygen nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Penicillanic Acid Transformations

Understanding the intricate details of chemical and enzymatic reactions as they happen is crucial for process optimization and quality control. Advanced spectroscopic techniques are becoming indispensable tools for the real-time, in situ monitoring of penicillanic acid transformations.

Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry combined with infrared multiple photon dissociation (IRMPD) spectroscopy are being used to study the gas-phase structures of deprotonated penicillin G and its complexes with metal ions. researchgate.net This provides fundamental insights into the molecule's intrinsic properties and interactions. For monitoring reactions in solution, methods like UV/Visible spectrophotometry are employed to follow the kinetics of oxidation and degradation of penicillanic acid derivatives. tucl.edu.npresearchgate.net

Computational methods, often used alongside experimental spectroscopy, help interpret complex spectral data. researchgate.net For instance, researchers have used theoretical calculations to understand the IR spectra of oxacillin (B1211168) and its metal complexes, confirming that the antibiotic can undergo hydrolytic cleavage of its β-lactam ring in water. researchgate.net Other powerful analytical tools include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for identifying intermediate and final products in both biodegradation and synthetic pathways. tucl.edu.npnih.gov These advanced methods allow for a more precise structural analysis than older techniques, which is vital for mapping complete degradation pathways and ensuring the final products are fully mineralized and environmentally benign. nih.gov

Table 2: Spectroscopic Techniques for Penicillanic Acid Analysis

Technique Purpose Information Gained Reference
IRMPD Spectroscopy Gas-phase structural analysis Conformation and metal ion interactions researchgate.net
UV/Visible Spectrophotometry Kinetic studies of reactions Reaction rates and stoichiometry tucl.edu.npresearchgate.net
LC-MS Product identification Structure of degradation/synthesis products tucl.edu.npnih.gov
FT-IR Spectroscopy Functional group analysis Characterization of complexes and ligands researchgate.netnahrainuniv.edu.iq

Rational Design Principles for Modifying Penicillanic Acid Structures for Enhanced Stability

The effectiveness of β-lactam antibiotics is often compromised by bacterial resistance, primarily through the action of β-lactamase enzymes which hydrolyze the antibiotic's core ring structure. A key area of research is the rational design of modified penicillanic acid structures to enhance their stability and overcome this resistance. 182.160.97

Rational design combines computational modeling with synthetic chemistry to create molecules with specific, desired properties. 182.160.97 In the context of penicillanic acids, this involves modifying the core structure to create inhibitors of β-lactamase enzymes. For example, sulbactam (B1307) and tazobactam (B1681243) are penicillanic acid sulfones designed to act as β-lactamase inhibitors. frontiersin.org Their mechanism involves binding to the active site of the β-lactamase, thus protecting the primary antibiotic from degradation. 182.160.97frontiersin.org

A specific strategy involves adding moieties to the penicillanic acid scaffold that interfere with the hydrolysis process. The addition of a 6β-hydroxymethyl group to a penicillanic acid sulfone, for instance, has been shown to slow the rate of deacylation by interacting with the water molecule required for the hydrolytic step. frontiersin.org This rational approach, based on understanding the enzyme's mechanism, allows for the targeted design of more stable and effective compounds. frontiersin.org Protein engineering is another facet of rational design, where enzymes themselves are modified to improve their stability or alter their substrate specificity for biocatalytic applications. researchgate.net

Interdisciplinary Research Integrating Chemical Engineering and Synthetic Biology for Penicillanic Acid Production

The future of pharmaceutical manufacturing, including that of penicillanic acid intermediates, lies at the intersection of chemical engineering and synthetic biology. nih.gov This interdisciplinary approach aims to create highly efficient, sustainable, and scalable production platforms by engineering biological systems. nih.govuw.edu

Synthetic biology focuses on designing and constructing new biological parts, devices, and systems. nih.govuw.edu For chemical production, this involves engineering the metabolic pathways of microorganisms like E. coli or yeast to convert simple feedstocks into high-value chemicals. nih.govresearchgate.net This has been successfully applied to produce precursors for drugs like artemisinin (B1665778) and can be leveraged for antibiotic intermediates. nih.gov The goal is to move away from traditional, often environmentally taxing, petrochemical synthesis towards greener, bio-based production. thechemicalengineer.com

Chemical engineering provides the principles for scaling up these biological processes from the lab to an industrial scale. nih.gov This includes designing bioreactors, optimizing fermentation conditions, and developing efficient downstream processing for product recovery. researchgate.net Challenges remain, particularly in standardizing biological parts and managing the complexity of cellular metabolism, but the potential is enormous. nih.gov The integration of these fields is paving the way for microbial cell factories capable of producing not only existing chemicals more sustainably but also novel molecules that are currently inaccessible through conventional chemistry. researchgate.netthechemicalengineer.com This synergy is essential for developing the next generation of biomanufacturing processes for complex pharmaceuticals derived from penicillanic acid. iitm.ac.in

Q & A

Q. What strategies are effective in overcoming microbial resistance mechanisms specific to this compound?

  • Methodological Answer : Screen resistant strains for mutations in blaZ or mecA genes via whole-genome sequencing. Test efflux pump inhibitors (e.g., PAβN) in combination therapies. Evaluate biofilm disruption using crystal violet assays and confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.